![molecular formula C15H11F3O2 B1613276 Ácido 4-[4-(trifluorometil)fenil]fenilacético CAS No. 869586-30-1](/img/structure/B1613276.png)
Ácido 4-[4-(trifluorometil)fenil]fenilacético
Descripción general
Descripción
“4-[4-(Trifluoromethyl)phenyl]phenylacetic acid” is a chemical compound with the CAS Number: 406188-98-5 . It has a molecular weight of 280.25 . The IUPAC name for this compound is [4’- (trifluoromethyl) [1,1’-biphenyl]-4-yl]acetic acid .
Molecular Structure Analysis
The InChI code for “4-[4-(Trifluoromethyl)phenyl]phenylacetic acid” is 1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20) . This provides a detailed description of the molecule’s structure.Chemical Reactions Analysis
As mentioned earlier, “4-[4-(Trifluoromethyl)phenyl]phenylacetic acid” undergoes diolefination mediated by mono-N-protected amino acid ligands in the presence of ethyl acrylate, Pd (OAc) 2, KHCO 3 and t-amyl alcohol .Physical And Chemical Properties Analysis
The compound is a solid with a melting point of 82-85 °C (lit.) . It has a molecular formula of CF3C6H4CH2CO2H .Aplicaciones Científicas De Investigación
Intermediario en Síntesis
Este compuesto se utiliza como intermediario en la síntesis de varios otros compuestos . Desempeña un papel crucial en la preparación de moléculas complejas para futuras investigaciones y desarrollo .
Síntesis de Agonistas Duales de PPARγ/δ
“Ácido 4-[4-(trifluorometil)fenil]fenilacético” se utiliza para sintetizar agonistas duales de PPARγ/δ mediante síntesis paralela en fase sólida . Estos agonistas son importantes en el estudio de enfermedades metabólicas, inflamación y cáncer .
Preparación de Derivados Heterocíclicos de Xantina
Este compuesto también se utiliza en la preparación de derivados heterocíclicos de xantina . Estos derivados son antagonistas altamente potentes y selectivos del receptor humano de adenosina A2B , que son significativos en el estudio de varios procesos fisiológicos y aplicaciones terapéuticas potenciales .
Síntesis de Polímeros y Monómeros
“this compound” también se utiliza en la síntesis de polímeros y monómeros . Estos materiales tienen una amplia gama de aplicaciones en diversas industrias, incluidos plásticos, recubrimientos, adhesivos y más .
Agente Quiral Derivatizante
Compuestos similares, como el ácido 2-fluoro-3-(trifluorometil)fenilacético, se han utilizado como agentes de derivatización quirales. Permiten medir el exceso enantiomérico de alcoholes secundarios o aminas primarias utilizando espectros de RMN de 19F de los ésteres o amidas correspondientes. Esto sugiere que “this compound” podría tener aplicaciones similares.
Mediador de Diolefinación
“this compound” se somete a diolefinación mediada por ligandos de aminoácidos mono-N-protegidos en presencia de acrilato de etilo, Pd(OAc)2, KHCO3 y alcohol t-amílico . Este proceso es significativo en la síntesis de varios compuestos orgánicos .
Safety and Hazards
Propiedades
IUPAC Name |
2-[4-[4-(trifluoromethyl)phenyl]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F3O2/c16-15(17,18)13-7-5-12(6-8-13)11-3-1-10(2-4-11)9-14(19)20/h1-8H,9H2,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTATVFNFJNQCP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20624267 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
869586-30-1 | |
| Record name | [4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20624267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[4-Amino-1-(1-Methylethyl)-1h-Pyrazolo[3,4-D]pyrimidin-3-Yl]phenol](/img/structure/B1613194.png)





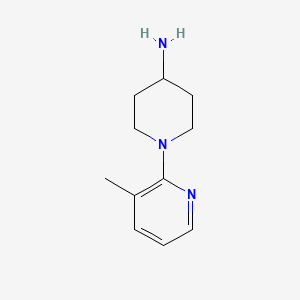

![N-methyl-1-[1-(6-methylpyrazin-2-yl)piperidin-3-yl]methanamine](/img/structure/B1613209.png)
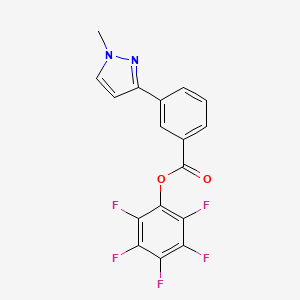
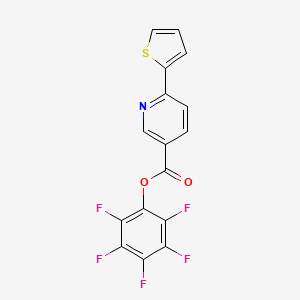
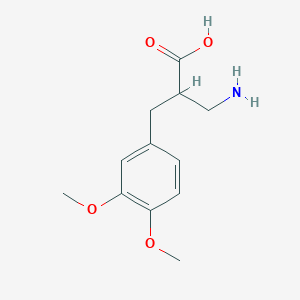
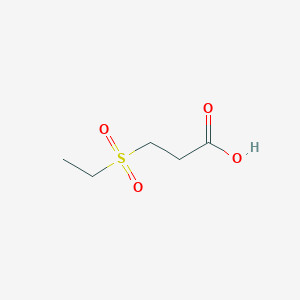
![1-[1-(2-Methylphenyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1613216.png)